molecular formula C20H16ClN3O3S B2520561 N-(2-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 923132-80-3

N-(2-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B2520561
CAS RN: 923132-80-3
M. Wt: 413.88
InChI Key: IPZMRPBBHSMDJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, N-(2-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide, is a structurally complex molecule that is likely to have significant biological activity given the presence of a benzofuro[3,2-d]pyrimidin ring system and a chlorophenyl group. While the specific papers provided do not directly discuss this compound, they do provide insights into similar molecules that can help us infer some of the properties and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting with basic heterocyclic components. For instance, the synthesis of N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide involves the reaction of 6-methyluracil with 2-chloromethyltiiran followed by a subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide . This suggests that the synthesis of our compound of interest may also involve the reaction of a chlorophenyl acetamide with a heterocyclic sulfur-containing compound.

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using X-ray crystallography, NMR, and IR spectroscopy . These compounds often exhibit a folded conformation where the pyrimidine ring is inclined at various angles to the benzene ring, as seen in the crystal structures of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and its 3-chlorophenyl analog . This suggests that our compound may also exhibit a non-planar structure, which could influence its biological interactions.

Chemical Reactions Analysis

The chemical reactivity of such compounds is not directly discussed in the provided papers. However, the presence of functional groups such as amides, chlorophenyl, and a pyrimidine ring in related compounds indicates potential sites for further chemical reactions, such as substitutions or conjugation with other molecules, which could be relevant for the compound's biological activity or further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored using computational methods such as density functional theory (DFT). These studies reveal information about vibrational signatures, hydrogen bonding interactions, and electronic structure . For example, vibrational spectroscopic analysis can provide insights into the stability of the molecule and the nature of its intermolecular interactions, as seen in the study of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide . Such analyses are crucial for understanding how the compound might interact with biological targets or how it might behave in different environments.

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis and structural analysis of related compounds, emphasizing their potential as antifolates, which are compounds inhibiting the enzyme dihydrofolate reductase (DHFR) critical for DNA synthesis. For instance, studies on classical and nonclassical antifolates highlight the design and synthesis of compounds as potential DHFR inhibitors with applications in cancer therapy (Gangjee et al., 2007). Additionally, crystallographic studies provide insights into the molecular structures, offering a foundation for understanding the compound's interactions and stability (Subasri et al., 2016).

Antimicrobial and Antitumor Applications

Several compounds structurally related to N-(2-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide have been synthesized and evaluated for their antimicrobial and antitumor properties. Research demonstrates the potential of these compounds as dual inhibitors of thymidylate synthase and DHFR, suggesting their utility in treating bacterial infections and cancer (Gangjee et al., 2008). Moreover, vibrational spectroscopic studies and quantum mechanical analyses have been utilized to characterize antiviral active molecules, highlighting their stability and interactions at the molecular level (Jenepha Mary et al., 2022).

Material Science Applications

In the realm of materials science, related compounds have been synthesized and analyzed for their potential in creating high-refractive-index polymers with small birefringence, suitable for advanced optical materials applications. Such research underscores the versatility of these compounds beyond pharmacological uses, demonstrating their relevance in developing new materials with specific optical properties (Tapaswi et al., 2015).

properties

IUPAC Name

N-(2-chlorophenyl)-2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3S/c1-2-24-19(26)18-17(12-7-3-6-10-15(12)27-18)23-20(24)28-11-16(25)22-14-9-5-4-8-13(14)21/h3-10H,2,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZMRPBBHSMDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.